molecular formula C10H17N5 B11892868 1-(3-Hydrazinylpyrazin-2-yl)azepane

1-(3-Hydrazinylpyrazin-2-yl)azepane

Cat. No.: B11892868
M. Wt: 207.28 g/mol
InChI Key: LRTNIPGEDVYDPD-UHFFFAOYSA-N
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Description

1-(3-Hydrazinylpyrazin-2-yl)azepane is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydrazinylpyrazin-2-yl)azepane typically involves the reaction of pyrazine derivatives with hydrazine and azepane precursors.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydrazinylpyrazin-2-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include azo compounds, dihydropyrazine derivatives, and various substituted pyrazine derivatives .

Scientific Research Applications

1-(3-Hydrazinylpyrazin-2-yl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydrazinylpyrazin-2-yl)azepane involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The pyrazine ring can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

  • 1-(3-Aminopyrazin-2-yl)azepane
  • 1-(3-Hydrazinylpyridin-2-yl)azepane
  • 1-(3-Hydrazinylpyrimidin-2-yl)azepane

Comparison: 1-(3-Hydrazinylpyrazin-2-yl)azepane is unique due to the presence of both a hydrazine group and an azepane ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

1-(3-Hydrazinylpyrazin-2-yl)azepane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a pyrazine ring and an azepane moiety. The unique structure may contribute to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its inhibitory effects on specific protein kinases and potential applications in cancer treatment.

Inhibitory Effects on Protein Kinases

Research has indicated that derivatives of azepane compounds can exhibit significant inhibition of Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). In one study, novel azepane derivatives were synthesized and evaluated for their inhibitory activity against these kinases. The findings showed that certain derivatives had IC50 values in the nanomolar range, indicating potent inhibitory effects .

CompoundTargetIC50 (nM)
This compoundPKB-alphaTBD
Novel Azepane Derivative 4PKB-alpha4
Novel Azepane Derivative 5PKATBD

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and survival. Inhibition of PKB-alpha has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of azepane derivatives in preclinical models:

  • Case Study on Cancer Cell Lines : A study investigated the effects of azepane derivatives on various cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis.
  • Pharmacokinetic Studies : Another study assessed the pharmacokinetics of azepane derivatives, revealing favorable absorption and distribution characteristics that support their potential as therapeutic agents.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

[3-(azepan-1-yl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C10H17N5/c11-14-9-10(13-6-5-12-9)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8,11H2,(H,12,14)

InChI Key

LRTNIPGEDVYDPD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=CN=C2NN

Origin of Product

United States

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